molecular formula C18H21FN2O3S2 B2449888 N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-5-methylthiophene-2-sulfonamide CAS No. 1235151-95-7

N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-5-methylthiophene-2-sulfonamide

Cat. No.: B2449888
CAS No.: 1235151-95-7
M. Wt: 396.5
InChI Key: BVEQOSSSSHBRNC-UHFFFAOYSA-N
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Description

N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-5-methylthiophene-2-sulfonamide is a synthetic chemical compound designed for research and development purposes. This molecule features a piperidine core, a structure frequently investigated in medicinal chemistry for its potential to interact with various biological targets . The compound is further functionalized with a 2-fluorobenzoyl group and a 5-methylthiophene-2-sulfonamide group. The sulfonamide moiety is a privileged structure in drug discovery, known for contributing to a wide range of pharmacological activities and is a common feature in compounds studied for their enzyme inhibitory properties . The integration of these distinct pharmacophores makes this compound a valuable intermediate or tool for researchers exploring new chemical entities in areas such as neuroscience, oncology, and metabolic diseases. Researchers are investigating compounds with similar structural motifs as potential agonists for targets like AMP-activated protein kinase (AMPK) , calcium channel blockers , and agents with antimicrobial efficacy . This product is intended for laboratory research use only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate care and conduct their own specific safety evaluations prior to use.

Properties

IUPAC Name

N-[[1-(2-fluorobenzoyl)piperidin-4-yl]methyl]-5-methylthiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21FN2O3S2/c1-13-6-7-17(25-13)26(23,24)20-12-14-8-10-21(11-9-14)18(22)15-4-2-3-5-16(15)19/h2-7,14,20H,8-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVEQOSSSSHBRNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)S(=O)(=O)NCC2CCN(CC2)C(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21FN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-5-methylthiophene-2-sulfonamide typically involves multiple steps. One common approach starts with the preparation of the piperidine derivative, followed by the introduction of the fluorobenzoyl group and the methylthiophene sulfonamide moiety. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods allow for better control over reaction parameters and can lead to more efficient production processes. The use of advanced purification techniques such as chromatography and crystallization is also common to achieve the required purity levels for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-5-methylthiophene-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

Chemical Properties and Structure

The compound features a piperidine ring substituted with a 2-fluorobenzoyl group and a methylthiophene sulfonamide moiety. Its molecular formula is C17H20F1N2O2SC_{17}H_{20}F_{1}N_{2}O_{2}S, which indicates the presence of functional groups that contribute to its biological activity.

Key Structural Features:

  • Piperidine Ring : Provides a basic nitrogen atom that can interact with biological targets.
  • Fluorobenzoyl Group : Enhances lipophilicity and may improve receptor binding.
  • Methylthiophene Sulfonamide : Imparts unique electronic properties that can influence pharmacological effects.

Anticancer Properties

Research indicates that compounds with sulfonamide groups, including N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-5-methylthiophene-2-sulfonamide, exhibit significant anticancer activity. For instance, derivatives of sulfonamides have shown cytotoxic effects against various human cancer cell lines, such as colon, breast, and cervical cancers .

Case Study:
A study investigated the cytotoxic effects of sulfonamide derivatives on HCT-116 (colon cancer) and MCF-7 (breast cancer) cell lines. The results indicated that certain modifications to the sulfonamide structure enhanced their potency, demonstrating the potential for this compound in cancer therapy .

Neuropathic Pain Management

The inhibition of neuronal low-voltage-activated T-type calcium channels has been linked to neuropathic pain relief. Compounds structurally similar to this compound have been studied for their ability to modulate these channels, suggesting potential applications in pain management therapies .

Synthesis and Modification

The synthesis of this compound involves several steps, typically starting from commercially available piperidine derivatives. The introduction of the fluorobenzoyl group can be achieved through acylation reactions followed by sulfonation to form the final product.

Synthesis Overview:

StepReaction TypeReagentsConditions
1AcylationFluorobenzoyl chlorideBase catalyst
2SulfonationSulfonyl chlorideSolvent
3PurificationCrystallization or chromatographyAppropriate solvent

Potential Future Applications

Given its structural characteristics and biological activities, this compound holds promise for further development in several therapeutic areas:

  • Antimicrobial Agents : Its sulfonamide component may confer antimicrobial properties.
  • Neuroprotective Agents : Modifications could enhance its efficacy in neurological disorders.

Mechanism of Action

The mechanism of action of N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-5-methylthiophene-2-sulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound can modulate the activity of these targets, leading to changes in cellular functions and pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-5-methylisoxazole-4-carboxamide
  • N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-5-(furan-2-yl)isoxazole-3-carboxamide

Uniqueness

N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-5-methylthiophene-2-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorobenzoyl group enhances its stability and lipophilicity, while the methylthiophene sulfonamide moiety contributes to its potential biological activities. This combination makes it a valuable compound for various research and industrial applications.

Biological Activity

N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-5-methylthiophene-2-sulfonamide is a synthetic compound with potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, enzyme inhibition, and therapeutic potential.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The sulfonamide group is known to participate in hydrogen bonding, while the piperidine and thiophene rings contribute to the hydrophobic interactions crucial for binding to target proteins.

Enzyme Inhibition Studies

Recent studies have highlighted the compound's inhibitory effects on key enzymes involved in metabolic pathways:

  • α-Glucosidase Inhibition : The compound has shown significant inhibitory activity against α-glucosidase, which is essential in carbohydrate metabolism. In vitro assays demonstrated that it outperformed standard inhibitors like acarbose, suggesting its potential as an antidiabetic agent .
  • Cholinesterase Inhibition : The compound also exhibited notable inhibition of acetylcholinesterase (AChE), indicating potential applications in treating neurodegenerative diseases such as Alzheimer's . Kinetic studies revealed that it acts through a mixed-type inhibition mechanism against AChE, which may enhance cholinergic signaling.

Antioxidant Activity

In addition to enzyme inhibition, the compound has been evaluated for its antioxidant properties. Preliminary results indicate that it can scavenge free radicals effectively, contributing to its potential protective effects against oxidative stress-related disorders .

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

  • Antidiabetic Effects : In a recent animal model study involving streptozotocin-induced diabetic rats, treatment with this compound resulted in significant reductions in blood glucose levels and improved insulin sensitivity .
  • Neuroprotective Effects : Another study focused on the neuroprotective effects of the compound in models of neurodegeneration. It was found to enhance cognitive function and reduce neuronal apoptosis, supporting its use in neurodegenerative disease therapy .

Summary of Biological Activities

Biological ActivityMechanism/EffectReference
α-Glucosidase InhibitionCompetitive inhibition leading to reduced glucose absorption
Cholinesterase InhibitionMixed-type inhibition enhancing cholinergic activity
Antioxidant ActivityScavenging free radicals
Antidiabetic EffectsLowered blood glucose levels in diabetic models
Neuroprotective EffectsImproved cognitive function and reduced apoptosis

Q & A

Basic: What synthetic strategies are recommended for the preparation of N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-5-methylthiophene-2-sulfonamide?

Answer:
The synthesis of this compound involves multi-step organic transformations. Key steps include:

Piperidine Functionalization : Introduce the 2-fluorobenzoyl group to the piperidine ring via nucleophilic acyl substitution using 2-fluorobenzoyl chloride under anhydrous conditions (e.g., in dichloromethane with triethylamine as a base) .

Sulfonamide Coupling : React 5-methylthiophene-2-sulfonyl chloride with the piperidine intermediate. Optimal conditions include using a polar aprotic solvent (e.g., DMF) and catalytic DMAP to enhance reactivity .

Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from ethanol/water mixtures is recommended to achieve ≥95% purity .

Basic: What spectroscopic and crystallographic methods are critical for characterizing this compound?

Answer:

  • 1H/13C NMR : Assign signals using DEPT and COSY experiments. The 2-fluorobenzoyl group shows characteristic aromatic splitting patterns (e.g., doublets at ~7.4–8.2 ppm), while the piperidine methylene protons resonate near 2.5–3.5 ppm .
  • X-ray Crystallography : Resolve conformational details (e.g., dihedral angles between the fluorobenzoyl and thiophene rings). Intramolecular hydrogen bonds (N–H⋯O) may stabilize the sulfonamide-piperidine interaction .
  • Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion ([M+H]+) and fragmentation patterns consistent with the sulfonamide and piperidine moieties .

Advanced: How can synthetic yield be optimized for the sulfonamide coupling step?

Answer:
Yield improvements require addressing steric hindrance and reaction kinetics:

  • Solvent Optimization : Replace DMF with THF or acetonitrile to reduce side reactions (e.g., sulfonyl chloride hydrolysis) .
  • Temperature Control : Conduct the reaction at 0–5°C to minimize thermal degradation of intermediates.
  • Catalyst Screening : Test alternatives to DMAP, such as 1,8-diazabicycloundec-7-ene (DBU), which may enhance nucleophilicity of the piperidine nitrogen .
  • Reagent Stoichiometry : Use a 1.2:1 molar ratio of sulfonyl chloride to piperidine intermediate to account for moisture sensitivity .

Advanced: How should researchers resolve contradictions in fluorescence intensity data for this compound?

Answer:
Fluorescence variability may arise from solvent polarity, pH, or aggregation effects:

  • Solvent Screening : Compare intensity in DMSO, methanol, and phosphate-buffered saline (pH 7.4) to assess environmental sensitivity .
  • Concentration-Dependent Studies : Perform dilution experiments (1 nM–1 mM) to identify aggregation-caused quenching (ACQ) or aggregation-induced emission (AIE) behavior .
  • Quantum Yield Calculation : Use quinine sulfate as a reference standard to normalize fluorescence measurements and account for instrumental variability .

Advanced: What strategies are recommended for designing derivatives targeting kinase inhibition?

Answer:
Rational design should focus on structural analogs with known bioactivity:

  • Scaffold Modification : Replace the thiophene ring with pyrimidine (as in ) to enhance π-π stacking with kinase ATP-binding pockets .
  • Substituent Tuning : Introduce electron-withdrawing groups (e.g., -CF3) at the fluorobenzoyl para-position to improve binding affinity and metabolic stability .
  • Molecular Docking : Use AutoDock Vina to simulate interactions with kinases (e.g., JAK2 or EGFR). Prioritize derivatives with predicted ΔG < −8 kcal/mol .

Advanced: How can researchers validate the biological activity of this compound in cellular assays?

Answer:

  • Target Engagement Assays : Perform thermal shift assays (TSA) to confirm binding to purified kinases. A ΔTm ≥ 2°C indicates significant interaction .
  • Cytotoxicity Screening : Use MTT assays in HEK293 and cancer cell lines (e.g., MCF-7). Compare IC50 values to reference inhibitors (e.g., imatinib for kinase targets) .
  • Off-Target Profiling : Screen against a panel of GPCRs and ion channels (e.g., Eurofins CEREP panel) to assess selectivity .

Advanced: How to address low solubility in aqueous buffers during in vitro studies?

Answer:

  • Co-Solvent Systems : Use 10% DMSO/PBS or cyclodextrin-based formulations to enhance solubility without inducing cytotoxicity .
  • Salt Formation : Synthesize hydrochloride or mesylate salts of the piperidine nitrogen to improve hydrophilicity .
  • Nanoformulation : Encapsulate the compound in PLGA nanoparticles (100–200 nm diameter) for sustained release in cell culture media .

Advanced: What computational tools are essential for SAR analysis of this compound?

Answer:

  • QSAR Modeling : Use MOE or Schrödinger to correlate substituent electronic parameters (Hammett σ) with bioactivity data .
  • ADMET Prediction : Employ SwissADME to forecast permeability (LogP), CYP450 interactions, and blood-brain barrier penetration .
  • Free Energy Perturbation (FEP) : Calculate relative binding affinities of derivatives using molecular dynamics simulations (e.g., Desmond) .

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